5-(1,3-Thiazol-2-yl)-1,3-oxazole
Overview
Description
5-(1,3-Thiazol-2-yl)-1,3-oxazole is a compound that contains both thiazole and oxazole rings. Thiazole is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom . These types of compounds are often found in a wide range of natural products and have a wide range of medicinal and biological properties .
Synthesis Analysis
The synthesis of compounds similar to 5-(1,3-Thiazol-2-yl)-1,3-oxazole often involves reactions with hydrazonoyl halides . For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded a compound with a structure similar to 5-(1,3-Thiazol-2-yl)-1,3-oxazole .Molecular Structure Analysis
The molecular structure of compounds similar to 5-(1,3-Thiazol-2-yl)-1,3-oxazole has been confirmed by various spectral data, including IR, NMR: 1H, 13C, COSY, HSQC, and SALDI-MS .Chemical Reactions Analysis
The chemical reactions involving compounds similar to 5-(1,3-Thiazol-2-yl)-1,3-oxazole often involve arylation, diazotization, and diazo-coupling . For example, a new thiazolylazo reagent was synthesized via arylation of acrolein and further diazotization and diazo-coupling with 2-naphthol .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds similar to 5-(1,3-Thiazol-2-yl)-1,3-oxazole can vary. For example, one compound with a similar structure has a melting point of 192-194°C .Scientific Research Applications
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Pharmaceutical and Biological Activities
- Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields .
- They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
- The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
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Industrial Applications
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Antibacterial Properties
- A series of substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines with pyrrolidinone, thiazole, pyrrole, 1,2,4-triazole, oxadiazole and benzimidazole heterocyclic fragments were synthesized and their antibacterial properties were evaluated .
- The vast majority of compounds exhibited between twofold and 16-fold increased antibacterial effect against the test-cultures when compared with Oxytetracycline .
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Antioxidant, Analgesic, and Anti-inflammatory Activities
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Antiviral and Antifungal Activities
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Neuroprotective and Antitumor Activities
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Agrochemicals and Industrial Applications
- Thiazoles, their derivatives, and isomers have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .
- They are used in the manufacture of data storage devices such as CD, DVD and Blue-ray discs . In addition, these compounds are used for coloring numerous consumer goods, such as clothes, leather, plastics, food, cosmetics and toys .
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Spectrophotometry and Separation Procedures
- The main applications of thiazolylazo dyes in chemistry include spectrophotometry, liquid and cloud point extraction, solid-phase extraction, electrochemistry, liquid chromatography (precolumn derivatization HPLC) and separation procedures .
- Thiazolylazo dyes have also been employed as indicators, masking agents and sorbents in combination with solid supports .
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Synthesis of New Compounds
- A lot of work has been done on the thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
- A novel group of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues have been produced via the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in EtOH, which resulted in the formation of an ester .
Safety And Hazards
Future Directions
Thiazole and oxazole derivatives have a wide range of applications in the field of drug design and discovery . Therefore, future research could focus on modifying the 5-(1,3-Thiazol-2-yl)-1,3-oxazole structure at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
properties
IUPAC Name |
5-(1,3-thiazol-2-yl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c1-2-10-6(8-1)5-3-7-4-9-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAHUIFQLRHKEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C2=CN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Thiazol-2-yl)-1,3-oxazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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